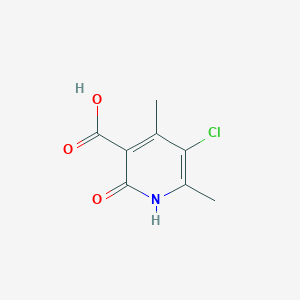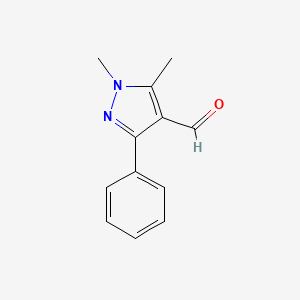
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kinetics and Products of the Gas-Phase Reaction
The study titled "Kinetics and Products of the Gas-Phase Reaction of OH Radicals with 5-Hydroxy-2-Pentanone at 296± 2 K" investigates the reaction rate of OH radicals with 5-hydroxy-2-pentanone, an important product in the gas-phase reaction of OH radicals with n-pentane in the presence of NO. The research utilized a relative rate method and on-fiber derivatization for sampling, followed by gas chromatography with flame ionization detection for quantification. The rate constant was determined to be (1.6 ± 0.4) × 10^-11 cm^3 molecule^-1 s^-1 at 296 ± 2 K. Additionally, two dicarbonyl products with molecular weights of 86 and 100 were identified, suggesting reaction pathways leading to these products .
Chloral–Ketone Condensations in Acetic Anhydride
The paper "Chloral–ketone condensations in acetic anhydride. Reaction of chloral with butanone, 3-pentanone, cyclohexanone, and 4-methyl-2-pentanone" explores the mixed aldol condensation reactions of chloral hydrate with various ketones in the presence of sodium acetate as a catalyst. The study found that chloral hydrate reacts with butanone, 3-pentanone, cyclohexanone, and 4-methyl-2-pentanone to produce a range of chlorinated hydroxy ketones. Notably, the reaction with 4-methyl-2-pentanone yielded 1,1,1-trichloro-2-hydroxy-6-methyl-4-heptanone as the exclusive product, indicating that steric hindrance prevents attack at the methylene group. The research also identified previously uncharacterized low-melting diastereomers that exhibit strong intramolecular hydrogen bonding .
Synthesis Analysis
The synthesis of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane is not directly detailed in the provided papers. However, the methodologies described, such as the use of a relative rate method for kinetic studies and mixed aldol condensation reactions in the presence of a catalyst , could potentially be adapted for the synthesis of related compounds. The identification of reaction products and intermediates in these studies provides insight into the possible reaction mechanisms and conditions that could be relevant for the synthesis of chlorinated ketones.
Molecular Structure Analysis
The molecular structure of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane is not explicitly analyzed in the provided papers. However, the papers do discuss the structure of related compounds, such as chlorinated hydroxy ketones , which could offer insights into the structural aspects of halogenated ketones. The presence of chloro and trifluoromethoxy groups in the compound of interest suggests that it would exhibit characteristics such as electronegativity and steric effects, which could influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involving chlorinated ketones are exemplified by the mixed aldol condensation reactions described in the second paper . These reactions demonstrate the reactivity of chloral hydrate with various ketones to form chlorinated products. Although the specific reactions of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane are not discussed, the principles of reactivity, such as electrophilic attack and steric hindrance, are relevant and could be applied to predict its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane are not directly addressed in the provided papers. Nonetheless, the studies do offer information on the properties of similar compounds, such as their boiling points, melting points, and the presence of intramolecular hydrogen bonding in diastereomers . These properties are influenced by molecular structure, and the presence of chloro and trifluoromethoxy groups would likely affect the compound's polarity, boiling point, and solubility.
Scientific Research Applications
Structural Analyses and Hydrogen Bonding : Research on quinolinone derivatives, such as 1,5-Bis(4-chlorophenyl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)pentane-1,5-dione, has shown the formation of a three-dimensional hydrogen-bonded framework structure. This indicates the potential for similar compounds to form complex molecular structures, which could be relevant in materials science or molecular engineering (Insuasty et al., 2012).
Fluorinated Derivatives : Studies on fluorinated derivatives like 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes suggest that introducing fluorine-containing groups can significantly affect a compound's reactivity and properties. This might imply that the trifluoromethoxy group in the compound could confer unique chemical behaviors, useful in developing new materials or chemical reactions (Sipyagin et al., 2004).
Vibrational Assignments : Research on the vibrational properties of compounds like 1-chloro-1,1-difluoro-pentane-2,4-dione provides insights into their molecular structures through spectroscopic methods. This could suggest potential applications in spectroscopy for similar compounds, aiding in the understanding of their molecular dynamics and interactions (Tayyari et al., 2008).
Photophysical Properties : The synthesis and characterization of Eu3+ complexes with beta-diketones show the potential for such compounds in developing luminescent materials. This could imply that related compounds, possibly including 5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane, might be useful in the design of new photophysical systems or as components in optical devices (Raj et al., 2008).
Safety and Hazards
properties
IUPAC Name |
5-chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3O2/c13-8-2-1-3-11(17)9-4-6-10(7-5-9)18-12(14,15)16/h4-7H,1-3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDKEBCXJABWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645171 |
Source


|
| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)pentane | |
CAS RN |
898761-63-2 |
Source


|
| Record name | 5-Chloro-1-[4-(trifluoromethoxy)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)




